molecular formula C19H19Cl2NO6 B4689676 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B4689676
M. Wt: 428.3 g/mol
InChI Key: PVDCMTQEWPOSLT-UHFFFAOYSA-N
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Description

2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is a structurally complex organic compound characterized by its hybrid aromatic and aliphatic functionalities. The molecule features:

  • A butanoyl amino linker bridging the benzoic acid moiety to a 2,4-dichlorophenoxy group, which is known for its lipophilicity and bioactivity in agrochemicals and pharmaceuticals.

This compound’s structural complexity arises from the synergistic combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO6/c1-26-16-9-12(19(24)25)14(10-17(16)27-2)22-18(23)4-3-7-28-15-6-5-11(20)8-13(15)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCMTQEWPOSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product[3][3].

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood by comparing it to structurally related molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Functional Properties Reference
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid 4,5-dimethoxybenzoic acid + butanoyl amino linker + 2,4-dichlorophenoxy group Potential herbicide or anti-inflammatory activity (inferred)
2,4-Dichlorophenoxyacetic acid (2,4-D) Simplified phenoxyacetic acid structure without the benzoic acid or amide linker Widely used herbicide
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide Acetylphenyl group + dichlorophenoxy butanamide (no benzoic acid moiety) Unspecified bioactivity; likely varies with substituents
4-Chloro-3-[[[[(3,5-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid Thioxomethyl and dimethylphenoxy groups; lacks dimethoxy substituents Possible enzyme inhibition or antimicrobial activity
Ethyl 4-(4-(2,4-dichlorophenoxy)butanamido)benzoate Ethyl ester instead of free carboxylic acid; similar dichlorophenoxy and amide groups Altered solubility and bioavailability

Key Differences and Implications

Functional Group Variations: The 4,5-dimethoxybenzoic acid core distinguishes the target compound from analogs like 2,4-D (acetic acid derivative) and N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (acetylphenyl group). The butanoyl amino linker provides flexibility and stability, contrasting with simpler esters (e.g., ethyl derivatives in ) or rigid sulfonamides (e.g., ).

Biological Activity: Compounds with 2,4-dichlorophenoxy groups (e.g., 2,4-D) are established herbicides, suggesting the target compound may share similar modes of action, such as auxin mimicry . The amide linkage in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis .

Molecular weight (~450–500 g/mol, estimated) positions it within the "drug-like" space, unlike bulkier triazine-based analogs (e.g., ).

Unique Advantages of the Target Compound

  • Dual Functionality: The coexistence of dichlorophenoxy (lipophilic) and dimethoxybenzoic acid (polar) groups enables interactions with both hydrophobic and hydrophilic biological targets.
  • Synthetic Versatility : The amide and ether linkages allow for further derivatization, such as coupling with bioactive moieties or modifying solubility profiles .

Biological Activity

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid is a synthetic compound that exhibits various biological activities. Its structure incorporates a dichlorophenoxy group, which is known for its herbicidal properties, and a dimethoxybenzoic acid moiety that may contribute to its pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and toxicology.

Chemical Structure

The compound can be represented structurally as follows:

C16H18Cl2NO5\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}\text{O}_5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to modulate pathways involved in cell signaling and metabolic processes. The dichlorophenoxy group may influence the compound's affinity for certain receptors or enzymes.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) could sensitize drug-resistant cancer cells by downregulating the expression of multidrug resistance (MDR) proteins like ABCB1 (Muthusamy et al., 2016) .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Similar compounds have been reported to decrease the levels of interleukins and tumor necrosis factor-alpha (TNF-α), suggesting a possible anti-inflammatory mechanism.

3. Herbicidal Activity

Given the presence of the dichlorophenoxy moiety, this compound may exhibit herbicidal properties akin to those of 2,4-D. It acts as a synthetic auxin, causing uncontrolled growth in susceptible plants, leading to their death through mechanisms involving cellular division and elongation (Wikipedia) .

Case Studies

StudyFindings
Muthusamy et al., 2016Demonstrated that similar compounds can reverse ABCB1-mediated drug resistance in cancer cells.
ResearchGate StudyInvestigated the synthesis and biological activity of substituted phenoxy compounds, noting significant anticancer activity.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, revealing their potential therapeutic applications. For instance:

  • Synthesis : The synthesis process involves reacting 2,4-dichlorophenoxyacetic acid with various amines to yield derivatives with enhanced biological activity.
  • Biological Assays : In vitro assays have confirmed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

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